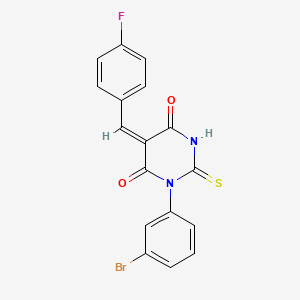![molecular formula C21H14N6 B5306449 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5306449.png)
2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is a chemical compound that has been the focus of several scientific studies due to its potential therapeutic applications. This compound is a member of the pyrrole family, which is known for its diverse biological activities. In
Mécanisme D'action
The mechanism of action of 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile is not fully understood. However, studies have suggested that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of several enzymes that are involved in the production of pro-inflammatory cytokines. Finally, this compound has been shown to inhibit the replication of several viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. Some of the most notable effects include its ability to induce apoptosis in cancer cells, its ability to inhibit the production of pro-inflammatory cytokines, and its ability to inhibit viral replication. Additionally, studies have shown that this compound has low toxicity in normal cells, which suggests that it may be a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile in lab experiments is its potent cytotoxic effects on cancer cells. This makes it an excellent candidate for use in cancer research. Additionally, this compound has been shown to have low toxicity in normal cells, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood. This makes it difficult to design experiments that can fully elucidate its biological effects.
Orientations Futures
There are several future directions for research on 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile. One of the most promising directions is to investigate its potential as an anti-cancer agent. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models. Another direction for research is to investigate its potential as an anti-inflammatory and anti-viral agent. Finally, there is a need for studies that investigate the pharmacokinetics and pharmacodynamics of this compound, which will be important for the development of potential therapeutic agents based on this compound.
Méthodes De Synthèse
The synthesis of 2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been described in several scientific publications. One of the most common methods involves the reaction of 2-amino-4-chloro-6-(1H-pyrrol-2-yl)nicotinonitrile with 4-cyanophenylboronic acid in the presence of a palladium catalyst. This reaction yields this compound with high yield and purity.
Applications De Recherche Scientifique
2-amino-4-[1-(4-cyanophenyl)-1H-pyrrol-2-yl]-6-(1H-pyrrol-2-yl)nicotinonitrile has been the focus of several scientific studies due to its potential therapeutic applications. Some of the most promising applications of this compound include its use as an anti-cancer agent, an anti-inflammatory agent, and an anti-viral agent. Studies have shown that this compound has potent cytotoxic effects on several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Finally, this compound has been shown to have anti-viral effects by inhibiting the replication of several viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
2-amino-4-[1-(4-cyanophenyl)pyrrol-2-yl]-6-(1H-pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N6/c22-12-14-5-7-15(8-6-14)27-10-2-4-20(27)16-11-19(18-3-1-9-25-18)26-21(24)17(16)13-23/h1-11,25H,(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKKLLLRZFFYAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C2=NC(=C(C(=C2)C3=CC=CN3C4=CC=C(C=C4)C#N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(3-ethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-4-(3-methylpyridin-2-yl)piperazine](/img/structure/B5306373.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B5306384.png)
![N-[2-(cycloheptylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5306391.png)
![3-[(dimethylamino)methyl]-1-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5306393.png)
![N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5306417.png)

![N-[(3-hydroxy-3-pyrrolidinyl)methyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5306426.png)

![N-methyl-1-[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5306440.png)
![N-[4-(benzyloxy)-3-methoxybenzylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B5306441.png)
![3-(2,7-diazaspiro[4.5]dec-2-ylcarbonyl)-2,8-dimethylquinoline dihydrochloride](/img/structure/B5306443.png)
![ethyl 3-methyl-5-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}-4-isothiazolecarboxylate](/img/structure/B5306459.png)
![4-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-2-ethyl-1-isopropylpiperazine](/img/structure/B5306462.png)